molecular formula C13H10FN3O2 B3900283 N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide

Cat. No.: B3900283
M. Wt: 259.24 g/mol
InChI Key: YVAIOZOCQMCJOB-UHFFFAOYSA-N
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Description

N'-[(2-Fluorobenzoyl)oxy]-3-pyridinecarboximidamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of pyridinecarboximidamide derivatives, which are explored in various therapeutic areas. Structurally related compounds, such as those featuring N'-benzyloxy-3-pyridinecarboximidamide scaffolds, are investigated in early-stage drug discovery for their potential to interact with biological targets like ion channels . Research into similar molecules often focuses on their application in developing treatments for conditions such as pain, inflammatory diseases, and neurological disorders, given the known involvement of targets like sodium channels in these pathways . The specific substitution pattern on the pyridine and imidamide groups can significantly influence the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. This product is provided for research purposes to support the development of novel bioactive molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-11-6-2-1-5-10(11)13(18)19-17-12(15)9-4-3-7-16-8-9/h1-8H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAIOZOCQMCJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CN=CC=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974710
Record name N-[(2-Fluorobenzoyl)oxy]pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-71-2
Record name N-[(2-Fluorobenzoyl)oxy]pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 2-fluorobenzoic acid with 3-pyridinecarboximidamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide serves as a crucial building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules, facilitating advancements in synthetic methodologies.

Reactivity and Functionalization
The compound can undergo various chemical reactions, including oxidation and reduction. These reactions are essential for modifying its functional groups to tailor specific properties for targeted applications in research and industry.

Biological Applications

Biological Probes
In biological research, this compound is utilized as a probe to study various cellular processes. Its ability to interact with biological molecules makes it valuable for elucidating mechanisms within cellular pathways.

Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via oxidative stress
MDA-MB-23115.0Inhibition of Notch-AKT signaling pathway
A549 (Lung Cancer)10.0Activation of caspase-dependent pathways

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of critical signaling pathways.

Neuroprotective Applications

Cholinesterase Inhibition
Research into derivatives similar to this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound may inhibit cholinesterases, which are important targets for therapeutic intervention in cognitive decline.

Case Study 1: Breast Cancer Treatment

A study focusing on the treatment of breast cancer cells with this compound demonstrated significant cell death through apoptosis. The study measured IC50 values indicating strong potency against MCF-7 and MDA-MB-231 cell lines, with mechanisms linked to oxidative stress and disruption of survival pathways.

Case Study 2: Cholinesterase Inhibition

Investigations into related compounds revealed that derivatives containing similar moieties effectively inhibit cholinesterases, suggesting that this compound may also possess neuroprotective properties. This potential opens avenues for developing treatments for Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of N’-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The pyridinecarboximidamide moiety may interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
This compound C₁₃H₁₀FN₃O₃ 275.24 2-fluorobenzoyloxy, carboximidamide Potential in optoelectronics/pharma
3API (Iodized 3-pyridinecarboximidamide) C₆H₆IN₃O 247.04 Iodide, carboximidamide Perovskite solar cell defect passivation
2-(3-fluorophenoxy)-N-hydroxy-6-methyl-N'-[2-(1-methylpyrrolidin-2-yl)ethyl]pyridine-3-carboximidamide C₂₀H₂₅FN₄O₂ 372.44 3-fluorophenoxy, hydroxy, pyrrolidinyl Not specified (complex bioactivity?)
N-(2-Bromopyridin-3-yl)pivalamide C₁₀H₁₃BrN₂O 257.12 Bromo, pivalamide Chemical synthesis intermediate
Key Observations:

3API’s iodide substituent improves perovskite crystal growth in solar cells, suggesting halogen choice (F vs. I) significantly impacts electronic interactions . The pyrrolidinyl group in ’s compound adds steric bulk and basicity, which may influence receptor binding in pharmaceutical contexts .

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity and purity of N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide?

Answer: To verify structural integrity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and fluorobenzoyl group integration. For example, fluorine chemical shifts in similar compounds range between -110 to -120 ppm .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for refinement. SHELX software is widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z values with theoretical calculations (e.g., C13_{13}H11_{11}F2_2N3_3O2_2 has a molecular weight of 295.25 g/mol) .

Q. What synthetic methodologies are documented for this compound, and what parameters influence yield?

Answer: A common route involves coupling 3-pyridinecarboximidamide with 2-fluorobenzoyl chloride under basic conditions. Key parameters include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Solvent Optimization : Anhydrous dichloromethane (DCM) or THF minimizes side reactions.
  • Temperature Control : Reactions at 0–5°C reduce thermal decomposition of the fluorobenzoyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with yields typically 60–75%.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

Answer: Contradictions in crystallographic data (e.g., anomalous bond lengths or thermal parameters) require:

  • Multi-Software Validation : Cross-validate refinement results using SHELXL and Olex2. For example, SHELXL’s TWIN/BASF commands can model twinning in crystals.
  • Electron Density Maps : Analyze residual density peaks (>0.3 eÅ3^{-3}) to identify disordered solvent or misplaced atoms.
  • High-Resolution Data : Collect data at <1.0 Å resolution to reduce model bias. For example, studies on difluoro-benzamide analogs achieved R1_1 values <5% using synchrotron radiation .

Q. What computational strategies predict the reactivity of this compound in varying solvents?

Answer:

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvation effects using Gaussian 16 with implicit solvent models (e.g., PCM for polar solvents like DMSO).
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the pyridine nitrogen and fluorobenzoyl carbonyl group are reactive centers .
  • Solvent Parameterization : Use Kamlet-Taft parameters (α, β, π*) to correlate solvent polarity with reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the imidamide group.

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

Answer:

  • Accelerated Degradation Testing :
    • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Fluorobenzoyl esters are prone to hydrolysis at pH >10 .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Typical decomposition occurs >200°C.
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis irradiation (320–400 nm) .

Notes

  • Safety Protocols : Follow GHS guidelines for handling fluorinated compounds. Use fume hoods and PPE to minimize exposure to reactive intermediates .
  • Contradiction Management : Cross-reference computational predictions with experimental data (e.g., DFT vs. crystallography) to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide
Reactant of Route 2
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N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide

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